

A Comparative Guide to Vilsmeier Reagents: Mechanistic Insights and Performance Data

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Compound of Interest

Compound Name: *N,N-dimethylformamide;hydrochloride*

Cat. No.: *B1625242*

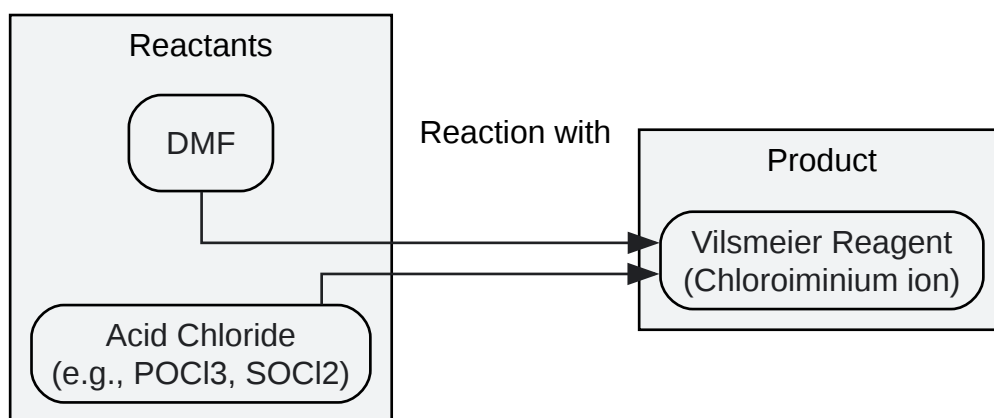
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The Vilsmeier-Haack reaction is a versatile and widely utilized method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide and an acid chloride. While the classic combination of *N,N*-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is the most common, other acid chlorides such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) can also be employed, leading to variations in reactivity and substrate scope. This guide provides a comparative analysis of different Vilsmeier reagents, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal conditions for their specific synthetic needs.

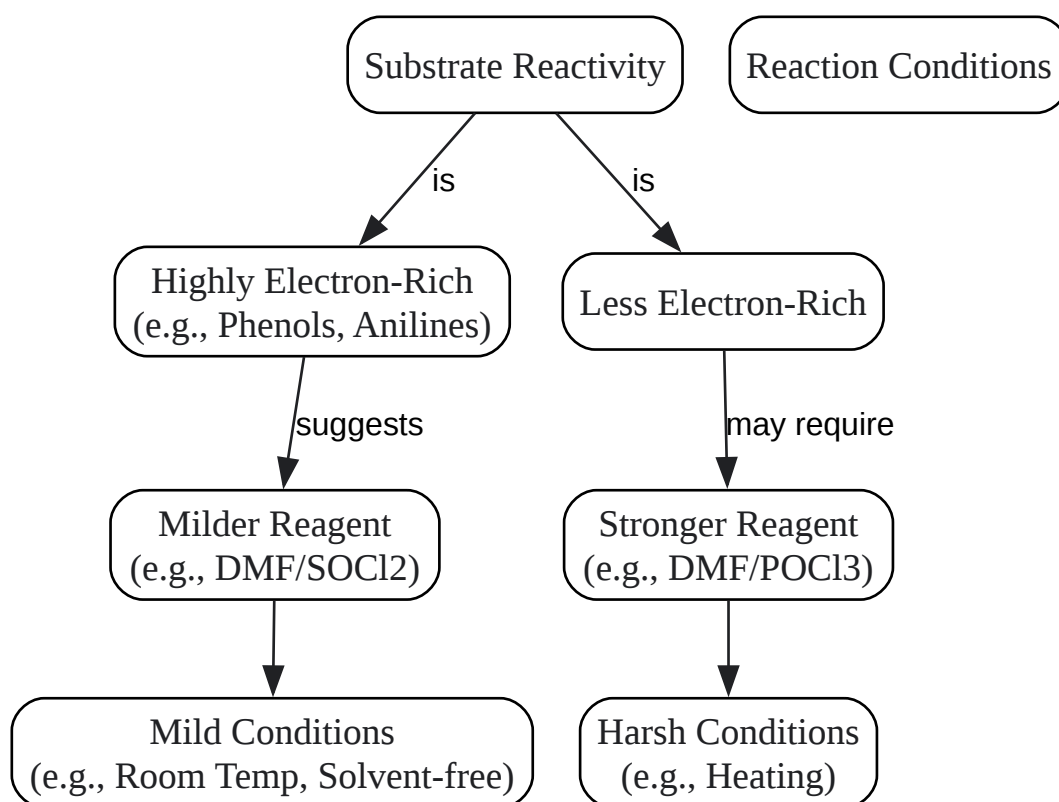
Mechanism of Vilsmeier Reagent Formation and Reaction

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on an electron-rich substrate.

1. Formation of the Vilsmeier Reagent: A substituted amide, typically DMF, reacts with an acid chloride (e.g., POCl₃, SOCl₂) to form a highly electrophilic chloroiminium ion, the active Vilsmeier reagent.^{[1][2][3]} The general mechanism for its formation is depicted below.



Vilsmeier Reagent



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References

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